molecular formula C7H4F6N2 B3154774 2,6-Bis-trifluoromethyl-pyridin-4-ylamine CAS No. 78448-45-0

2,6-Bis-trifluoromethyl-pyridin-4-ylamine

Cat. No.: B3154774
CAS No.: 78448-45-0
M. Wt: 230.11 g/mol
InChI Key: KPSPGGWCQFNRNP-UHFFFAOYSA-N
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Description

2,6-Bis-trifluoromethyl-pyridin-4-ylamine (CAS 78448-45-0) is a high-value chemical intermediate with the molecular formula C 7 H 4 F 6 N 2 and a molecular weight of 230.11 g/mol . This compound is part of the trifluoromethylpyridine (TFMP) family, a class of chemicals known for their critical role in the development of advanced agrochemicals and pharmaceuticals . The primary research value of TFMP derivatives stems from the unique physicochemical properties imparted by the fluorine atoms. The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence a molecule's acidity, metabolic stability, translocation behavior, and biomolecular affinity . In the agrochemical industry, these properties have led to the introduction of over 20 TFMP-derived active ingredients, which offer novel modes of action and enhanced efficacy . In pharmaceuticals, the TFMP moiety is a key building block used to fine-tune the biological activity and pharmacokinetic profiles of drug candidates . While specific mechanistic studies on this compound are not detailed in the public literature, its structure serves as a versatile amine-functionalized building block. Researchers utilize this compound to synthesize more complex molecules, particularly through the functionalization of the aromatic amine group. Its symmetrical, highly fluorinated pyridine core makes it a candidate for developing compounds with potential applications in crop protection and as a precursor in veterinary or human medicine . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSPGGWCQFNRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Trifluoromethylated Pyridines in Contemporary Chemical Research

The introduction of trifluoromethyl (CF3) groups into a pyridine (B92270) ring dramatically alters its physicochemical properties. The strong electron-withdrawing nature of the CF3 group, with a Hammett constant (σp) of 0.54, significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic substitution. nih.gov This electronic modification, coupled with the increased lipophilicity and metabolic stability conferred by the C-F bonds, has made trifluoromethylated pyridines highly sought-after building blocks in medicinal and agricultural chemistry. nih.govresearchoutreach.org

The pyridine scaffold itself is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. orgsyn.org When combined with the unique attributes of the trifluoromethyl group, the resulting molecules often exhibit enhanced efficacy and novel modes of action. Research has consistently demonstrated that the strategic placement of CF3 groups on the pyridine ring can lead to the development of potent herbicides, fungicides, insecticides, and nematicides. nih.govjst.go.jp In the pharmaceutical realm, trifluoromethylated pyridines are integral components of numerous approved drugs and clinical candidates, underscoring their therapeutic potential. jst.go.jp

Properties of the Trifluoromethyl Group

PropertyValue/Description
Hammett Constant (σp)0.54 nih.gov
Electronegativity3.46 nih.gov
C-F Bond Length~1.38 Å nih.gov
Contribution to LipophilicityHigh
Metabolic StabilityHigh

Overview of Key Research Trajectories Pertaining to the Compound and Its Derivatives

Direct Synthetic Routes to this compound

The most direct approach to synthesizing this compound involves the amination of a suitable precursor, typically a 4-halo-2,6-bis(trifluoromethyl)pyridine. Due to the electron-deficient nature of the pyridine ring, which is further intensified by the two powerful electron-withdrawing trifluoromethyl groups, the C4 position is highly activated towards nucleophilic aromatic substitution.

A prevalent strategy is the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the coupling of an amine source with the halo-pyridine precursor. This method is favored for its efficiency and broad applicability. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to produce the target aminopyridine in high yield. The choice of amine source can vary, with ammonia (B1221849) equivalents or protected amines being common.

Palladium-Catalyzed Amination Strategies for the Synthesis of Related Bis(trifluoromethyl)pyridylamines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand as a cornerstone for the synthesis of complex aryl amines, including derivatives of bis(trifluoromethyl)pyridylamine. wikipedia.orgillinois.edu These methods are renowned for their functional group tolerance and have been extensively optimized for coupling aryl chlorides and bromides, which are often less reactive than iodides. researchgate.netresearchgate.net

The success of the palladium-catalyzed amination of halo-pyridines bearing trifluoromethyl groups hinges on the careful selection and optimization of the catalytic system. The catalyst is typically a source of palladium(0), such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which is valued because its dba ligands are easily displaced. wikipedia.org

The choice of phosphine ligand is critical. Bidentate ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are effective, creating stable complexes that facilitate the catalytic cycle. illinois.edu For challenging substrates, particularly less reactive aryl chlorides, bulky electron-rich monophosphine ligands such as DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) often provide superior results. nih.govrsc.org The optimization process also involves screening bases, solvents, and reaction temperatures. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly employed, and ethereal or aromatic hydrocarbon solvents such as THF, toluene, or dioxane are typical. illinois.eduresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Amination

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene80-100 illinois.edu
Pd(OAc)₂PPh₃K₂CO₃DMA110 beilstein-journals.org
[Pd(allyl)Cl]₂SIPr·HClKOBu-tTHF65 researchgate.net
Pd₂(dba)₃XPhosNaOt-BuToluene100 rsc.org

The substrate scope of palladium-catalyzed amination is extensive. Research has demonstrated successful couplings with a wide array of primary and secondary amines. rsc.org For the synthesis of pyridylamines, the reaction can be applied to various polyhalopyridines. Studies have shown that catalyst systems can be tuned for chemoselectivity, allowing for the amination of one halogen position over another in di- or tri-halopyridines. nih.gov

The presence of electron-withdrawing groups, such as the trifluoromethyl substituents on the pyridine ring, generally enhances the reactivity of the aryl halide toward oxidative addition to the Pd(0) center, a key step in the catalytic cycle. This makes 4-halo-2,6-bis(trifluoromethyl)pyridines excellent substrates for this transformation. The methodology is compatible with a broad range of functional groups on both the amine and the pyridine, though highly acidic or reactive groups may require protection. illinois.edu

NH₄I/Na₂S₂O₄-Mediated Cyclization Approaches for Fluorinated Pyridine Scaffolds

An alternative to functionalizing a pre-existing pyridine is the construction of the ring itself through cyclization. A notable method involves a reductive system based on ammonium (B1175870) iodide (NH₄I) and sodium dithionite (B78146) (Na₂S₂O₄) to assemble highly substituted, fluorinated pyridines. orgsyn.org This approach provides a modular route to complex pyridine structures from readily available starting materials. orgsyn.org

A specific application of this methodology is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) to form the 2,6-bis(trifluoromethyl)pyridine core. orgsyn.org O-acyl oximes serve as versatile building blocks for forming nitrogen-containing heterocycles. rsc.org In this synthesis, the NH₄I/Na₂S₂O₄ system facilitates the key N-O bond cleavage of the oxime, initiating a cascade that leads to the pyridine ring. orgsyn.org

The reaction typically proceeds by combining an O-acyl ketoxime with hexafluoroacetylacetone in a solvent like DMSO, followed by the addition of NH₄I and Na₂S₂O₄. Heating the mixture drives the cyclization to completion. This one-pot procedure is advantageous for its operational simplicity and use of accessible precursors. orgsyn.org

Table 2: Substrate Scope for NH₄I/Na₂S₂O₄-Mediated Cyclization to form 2-Aryl-4,6-bis(trifluoromethyl)pyridines

O-Acyl Oxime Precursor (Aryl Group)ProductYield (%)Reference
Phenyl2-Phenyl-4,6-bis(trifluoromethyl)pyridine85 orgsyn.org
4-Methylphenyl2-(4-Methylphenyl)-4,6-bis(trifluoromethyl)pyridine82 orgsyn.org
4-Methoxyphenyl2-(4-Methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine78 orgsyn.org
4-Fluorophenyl2-(4-Fluorophenyl)-4,6-bis(trifluoromethyl)pyridine80 orgsyn.org
4-Chlorophenyl2-(4-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine75 orgsyn.org
2-Naphthyl2-(2-Naphthyl)-4,6-bis(trifluoromethyl)pyridine81 orgsyn.org

Table based on the synthesis of related pyridine structures using the specified methodology, as described in the source. orgsyn.org

The NH₄I/Na₂S₂O₄-mediated cyclization exhibits high levels of regio- and chemoselectivity. orgsyn.org In the reaction between an O-acyl oxime and the symmetric hexafluoroacetylacetone, the regiochemistry of the resulting pyridine is inherently controlled, consistently placing the two trifluoromethyl groups at the 2- and 6-positions. The substituent from the oxime precursor invariably occupies the 4-position of the newly formed ring.

The chemoselectivity of the reaction is also a key feature. The reductive conditions are mild enough to be compatible with various functional groups on the aromatic ring of the ketoxime precursor, including halogens and methoxy (B1213986) groups, which remain intact during the synthesis. orgsyn.org This selectivity is crucial for building a library of diverse, functionalized bis(trifluoromethyl)pyridines that can serve as intermediates for further chemical elaboration.

Alternative Synthetic Strategies for Trifluoromethylated Pyridines and Analogues

The synthesis of trifluoromethylated pyridines, a crucial structural motif in numerous agrochemicals and pharmaceuticals, has been an area of significant research. nih.gov Beyond the direct introduction of a trifluoromethyl group, several alternative strategies focusing on the construction and modification of the pyridine ring have been developed. These methodologies offer access to a diverse range of trifluoromethylated pyridine analogues.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

A prominent and widely used method for constructing the trifluoromethylated pyridine core involves cyclocondensation reactions. nih.govjst.go.jp This approach assembles the pyridine ring from smaller, acyclic, trifluoromethyl-containing building blocks. researchoutreach.org These reactions are versatile and allow for the preparation of various substituted trifluoromethylpyridines.

Commonly employed trifluoromethyl-containing building blocks include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.govresearchoutreach.orgnih.gov

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one jst.go.jpresearchoutreach.org

Ethyl 2,2,2-trifluoroacetate jst.go.jpresearchoutreach.org

2,2,2-Trifluoroacetyl chloride jst.go.jpresearchoutreach.org

For instance, the synthesis of the herbicide dithiopyr (B166099) commences with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Similarly, the insecticide flonicamid, which features a 4-trifluoromethyl-pyridine structure, is obtained through a condensation reaction in the presence of ammonia. researchoutreach.org Another example is the synthesis of the insecticide pyridalyl, which also involves a condensation step with a trifluoromethyl pyridine building block. researchoutreach.org

Furthermore, new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives have been synthesized with good to excellent yields through the simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov This highlights the utility of trifluoromethylated ketoesters in constructing complex heterocyclic systems. A cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles also provides a practical route to α-trifluoromethylated pyridines. nih.gov

Table 1: Examples of Trifluoromethyl-Containing Building Blocks in Cyclocondensation Reactions

Building Block Resulting Product Class/Example Reference
Ethyl 4,4,4-trifluoro-3-oxobutanoate Dithiopyr intermediate nih.gov
Ethyl 4,4,4-trifluoro-3-oxobutanoate Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones nih.gov
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one General trifluoromethylpyridine synthesis jst.go.jpresearchoutreach.org
Ammonia (with a CF3-containing precursor) Flonicamid researchoutreach.org
Trifluoromethylated diynes α-Trifluoromethylated pyridines nih.gov
1,1,1-Trifluoro-2,4-pentanedione 2-Phenyl-4,6-bis(trifluoromethyl)pyridine orgsyn.org

Halogenation and Subsequent Dehalogenation Pathways for Pyridine Core Modification

Modification of a pre-existing pyridine ring through halogenation and subsequent dehalogenation presents another strategic pathway to trifluoromethylated pyridines and their precursors. The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov These reactions often necessitate harsh conditions. nih.govyoutube.com

Strategies to achieve selective halogenation of the pyridine core include:

Gas-phase radical chlorination: This method can yield products like 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com

Reaction with hydrogen fluoride (B91410) and chlorine: In the liquid phase at elevated temperatures and super-atmospheric pressure, 3-methylpyridine (B133936) can be converted to 3-(trifluoromethyl)pyridine. google.com

Designed phosphine reagents: A set of heterocyclic phosphines can be installed at the 4-position of pyridines as phosphonium (B103445) salts, which are then displaced by halide nucleophiles, allowing for halogenation of a broad range of unactivated pyridines. nih.gov

Once halogenated, these pyridines can serve as precursors. For example, chloro-bis(trifluoromethyl)pyridine can be synthesized in good yields. nih.gov The subsequent removal of these halogen atoms, or dehalogenation, can be a crucial step. Catalytic reduction under conditions such as the DOW-phenol process, which utilizes a copper(I) catalyst, can be employed for the dehalogenation of various halogenated pyridines, including 2-fluoropyridine, 2-chloropyridine, and 2-bromopyridine. researchgate.net A dehalogenation degradation method for halogenated pyridine compounds using an alcohol as a hydrogen source and a supported catalyst has also been developed, which can remove fluorine, chlorine, bromine, or iodine substituents. google.com

Table 2: Halogenation and Dehalogenation Methods for Pyridine Derivatives

Method Description Reactant/Reagent Product Reference
Halogenation Reaction of 3-methylpyridine with HF and chlorine in the liquid phase. 3-Methylpyridine 3-(Trifluoromethyl)pyridine google.com
Halogenation Use of designed phosphine reagents to functionalize the 4-position. Pyridine, Heterocyclic phosphines, Halide nucleophiles 4-Halopyridines nih.gov
Dehalogenation Catalytic reduction using a copper(I) catalyst. Halogenated pyridines Dehalogenated pyridines researchgate.net
Dehalogenation In-situ hydrodehalogenation using an alcohol as a hydrogen source. Halogenated pyridines, Alcohol, Supported catalyst Dehalogenated pyridines google.com

Electrophilic Amination Techniques for Related Trifluoromethylated Anilines

While focusing on the synthesis of the title compound's pyridine core, related methodologies for the synthesis of trifluoromethylated anilines are also of interest, as anilines are key precursors in many heterocyclic syntheses. Electrophilic amination involves the reaction of a nitrogen source acting as an electrophile with a nucleophilic carbon center. nih.gov

The α-amination of carbonyl compounds is a well-established method for forming C-N bonds and can be achieved with various electrophilic aminating agents. nih.gov In the context of trifluoromethylated aromatics, direct trifluoromethylation of anilines is a relevant transformation. For instance, an efficient nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been developed. researchgate.net This method demonstrates good functional group tolerance and regioselectivity under mild conditions. researchgate.net

Furthermore, the unique reactivity of hexafluoroisopropanol (HFIP) has been shown to direct the selective trifluoromethylation of anilines at the para position. rsc.org Mechanistic studies suggest that HFIP establishes a hydrogen bonding network with both the aniline (B41778) and the trifluoromethylating reagent, which is key to this efficient and selective transformation. rsc.org Photoinduced methods have also been reported for the difluoroalkylation of anilines, involving the formation of an electron donor-acceptor (EDA) complex between the aniline and ethyl difluoroiodoacetate. acs.org

Table 3: Methods for the Functionalization of Anilines

Method Reagent/Catalyst Functionalization Key Feature Reference
C-H Trifluoromethylation Togni's reagent, Nickel catalyst Trifluoromethylation Good regioselectivity and chemoselectivity researchgate.net
Trifluoromethylarylation Hypervalent iodine reagent, Hexafluoroisopropanol (HFIP) Trifluoromethylation High para-selectivity due to H-bonding network rsc.org
Difluoroalkylation Ethyl difluoroiodoacetate, Eosin Y (photocatalyst) Difluoroalkylation Formation of an electron donor-acceptor (EDA) complex acs.org
Electrophilic Amination General electrophilic aminating agents Amination Umpolung strategy where nitrogen is the electrophile nih.gov

Brønsted Acid-Mediated and Metal-Free Cycloaddition Methodologies

Brønsted acid-mediated and metal-free cycloaddition reactions represent another powerful set of tools for the synthesis of heterocyclic compounds, including precursors and analogues of trifluoromethylated pyridines. These methods are often advantageous due to their operational simplicity and avoidance of potentially toxic and expensive metal catalysts.

Brønsted acids, such as triflic acid (TfOH), have been shown to catalyze intramolecular aldol-like condensations of 2- and 4-alkylpyridines bearing aldehyde or ketone electrophiles in their side chains. rsc.org For example, pyridines with β-ketoamide side chains can undergo cyclization in the presence of 10 mol% TfOH to yield pyridyl-substituted hydroxy lactams. rsc.org Similarly, Brønsted acid-catalyzed [3+2] cycloaddition reactions of diarylvinylidenecyclopropanes with nitriles can produce 3,4-dihydro-2H-pyrrole derivatives. nih.gov Chiral BINOL-derived phosphoric acids have been used to catalyze the [3+2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-indoles, yielding highly enantiomerically enriched pyrrolo[1,2-a]indoles. nih.gov

Metal-free cycloaddition reactions are also prominent. A transition-metal-free [2 + 1 + 3] cycloaddition of trifluoroacetaldehyde (B10831) N-sulfonylhydrazone and hexahydro-1,3,5-triazine has been described, providing a general route to diverse trifluoromethylated 2,3,4,5-tetrahydro-1,2,4-triazines in high yields. nih.gov Another example is a solvent-controlled, base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. rsc.org

Table 4: Brønsted Acid-Mediated and Metal-Free Cycloaddition Reactions

Reaction Type Catalyst/Conditions Reactants Product Class Reference
Intramolecular Condensation Brønsted Acid (TfOH) 2- and 4-Alkylpyridines with carbonyl side chains Pyridyl-substituted hydroxy lactams, dehydro-piperidines rsc.org
[3+2] Cycloaddition Brønsted Acid (TfOH) Diarylvinylidenecyclopropanes, Nitriles 3,4-Dihydro-2H-pyrrole derivatives nih.gov
[3+2] Cycloaddition Chiral Phosphoric Acid 2-Vinylindoles, 2-Methide-2H-indoles Pyrrolo[1,2-a]indoles nih.gov
[2+1+3] Cycloaddition Metal-free Trifluoroacetaldehyde N-sulfonylhydrazone, Hexahydro-1,3,5-triazine Trifluoromethylated 2,3,4,5-tetrahydro-1,2,4-triazines nih.gov
[2+1] or [3+2] Cycloaddition Metal-free, Solvent-controlled 2-Trifluoromethyl-1,3-enynes, 2,2,2-Trifluorodiazoethane Bis(trifluoromethyl)-cyclopropanes or -pyrazolines rsc.org

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core of 2,6-Bis-trifluoromethyl-pyridin-4-ylamine

The pyridine ring is an electron-deficient heterocycle, making it inherently susceptible to nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the ring nitrogen. In the case of 2,6-bis(trifluoromethyl)pyridine (B1297899) derivatives, this reactivity is significantly amplified. The presence of two potent electron-withdrawing trifluoromethyl (CF₃) groups at the 2- and 6-positions drastically reduces the electron density of the aromatic core. This electronic feature makes the C4-position exceptionally electrophilic and highly activated towards nucleophilic aromatic substitution (SNAr).

While this compound itself is the product of such a reaction, its precursors, particularly 4-halo-2,6-bis(trifluoromethyl)pyridines, are the key substrates for these transformations. The halogen atom at the C4-position serves as an excellent leaving group, readily displaced by a variety of nucleophiles.

Key Research Findings:

Activation by Trifluoromethyl Groups: The two CF₃ groups are crucial for activating the C-X bond (where X is a halogen) at the C4-position, making it highly susceptible to SNAr.

Reaction with Amines: The synthesis of this compound and its derivatives is typically achieved by reacting a 4-halo precursor, such as 4-chloro- or 4-bromo-2,6-bis(trifluoromethyl)pyridine, with ammonia (B1221849) or a primary/secondary amine.

Reaction with Other Nucleophiles: The activated C4-position also reacts readily with other nucleophiles. For instance, thiolate anions can efficiently displace the halide to generate 4-thioether-substituted pyridines. This highlights the versatility of the 4-halo-2,6-bis(trifluoromethyl)pyridine scaffold as a building block for introducing diverse functionalities at the 4-position.

The general scheme for the synthesis of the title compound via nucleophilic aromatic substitution is presented below:

Scheme 1: Synthesis via Nucleophilic Aromatic Substitution Reaction scheme showing a 4-halo-2,6-bis(trifluoromethyl)pyridine reacting with an amine (NH3) to yield this compound and a hydrogen halide.

Where X = Cl, Br

The table below summarizes representative nucleophilic substitution reactions on the 2,6-bis(trifluoromethyl)pyridine core.

SubstrateNucleophileProductSignificance
4-Bromo-2,6-bis(trifluoromethyl)pyridineAmmonia (NH₃)This compoundDirect synthesis of the title compound.
4-Bromo-2,6-bis(trifluoromethyl)pyridinePiperidine4-(Piperidin-1-yl)-2,6-bis(trifluoromethyl)pyridineDemonstrates reactivity with secondary amines to form N-substituted derivatives.
4-Bromo-2,6-bis(trifluoromethyl)pyridineThiolate Anion (RS⁻)4-(Alkylthio)-2,6-bis(trifluoromethyl)pyridineIllustrates the formation of thioether linkages at the C4-position.

Cross-Coupling Chemistry for Derivatization and Functionalization (e.g., Suzuki-Miyaura, Ullmann Couplings)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of aromatic systems. For the 2,6-bis(trifluoromethyl)pyridine scaffold, these methods provide a pathway to complex molecules by functionalizing the highly electron-deficient core.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. Research has demonstrated the successful application of this methodology to functionalize the 4-position of the 2,6-bis(trifluoromethyl)pyridine ring. A key intermediate for these reactions is 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, which can be synthesized via iridium-catalyzed aromatic borylation. researchgate.netkaust.edu.sa

This boronic ester serves as a valuable building block, reacting with various (hetero)aryl bromides to install one of the strongest electron-withdrawing aromatic groups into organic compounds. researchgate.net The reaction has been shown to be effective for single, double, and even triple couplings with di- and tribromoarenes, yielding polyfunctionalized products in good yields. researchgate.net

Coupling Partner 1Coupling Partner 2Catalyst System (Typical)Product TypeYield Range
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester(Hetero)aryl bromidesPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)4-(Hetero)aryl-2,6-bis(trifluoromethyl)pyridines46-95% researchgate.net
2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol esterDibromoarenesPalladium catalyst, BaseBis(2,6-bis(trifluoromethyl)pyridin-4-yl)arenesAchieved researchgate.net

Ullmann Coupling:

The Ullmann coupling, traditionally a copper-catalyzed reaction, is used to form carbon-carbon (biaryl synthesis) or carbon-heteroatom bonds (e.g., C-N, C-O). wikipedia.orgorganic-chemistry.org While specific studies detailing the Ullmann coupling of this compound are not extensively documented, the principles apply to its halo-precursors. A 4-halo-2,6-bis(trifluoromethyl)pyridine can act as an electrophilic partner in Ullmann-type reactions.

Given the electron-deficient nature of the pyridine ring, these reactions are mechanistically similar to nucleophilic aromatic substitutions, where an organocopper intermediate may react with the aryl halide. wikipedia.org Modern variations of the Ullmann reaction have expanded its scope and operate under milder conditions. wikipedia.org This methodology is particularly useful for N-arylation reactions, providing a route to connect the pyridine core to various amine- or oxygen-containing molecules. mdpi.com

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org However, the pyridine ring is inherently less reactive towards electrophiles than benzene due to the electronegativity of the nitrogen atom, which deactivates the ring. wikipedia.org

This deactivation is severely exacerbated in the 2,6-bis(trifluoromethyl)pyridine system. The two trifluoromethyl groups are extremely powerful electron-withdrawing groups, further depleting the electron density of the pyridine ring. Consequently, the 2,6-bis(trifluoromethyl)pyridine core is highly deactivated and generally resistant to electrophilic aromatic substitution under standard conditions. Direct bromination, for example, can be challenging and may require harsh reaction conditions or specialized catalytic systems.

Alternative strategies are often employed to achieve functionalization that would otherwise be accomplished by SEAr:

Nucleophilic Activation: Methods have been developed for the 3-position-selective functionalization of pyridines based on nucleophilic activation. This involves a hydrosilylation step to form an enamine intermediate, which then reacts with an electrophilic reagent. chemrxiv.org

Oxidation to N-oxide: Pyridine can be activated towards electrophilic substitution by first forming the pyridine N-oxide. The oxygen atom can donate electron density back into the ring, facilitating substitution. The N-oxide can then be reduced back to the pyridine. wikipedia.org For bis(trifluoromethyl)pyridines, N-oxidation has been achieved using strong oxidizing agents like trifluoroacetic acid and hydrogen peroxide. researchgate.net

Reactivity at the Amine Functionality and Formation of Derived Structures (e.g., Schiff Bases)

The exocyclic amine group (-NH₂) of this compound exhibits reactivity characteristic of a primary aromatic amine, serving as a nucleophile and a site for further derivatization.

Formation of Schiff Bases (Imines):

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine.

The reaction of this compound with a suitable aldehyde or ketone, often under acid catalysis, would be expected to produce the corresponding Schiff base derivative. These structures are valuable in coordination chemistry and have been investigated for various biological activities in other molecular contexts. nih.govmdpi.com

Scheme 2: General Formation of a Schiff Base General reaction scheme showing this compound reacting with a generic aldehyde (R-CHO) to form the corresponding Schiff base and water.

While specific examples for this compound are not widely published, the synthesis of Schiff bases from other amino-pyridines is well-established. For example, various Schiff bases have been synthesized from 2-aminopyridine and pyridine-4-carbaldehyde by condensation with appropriate carbonyl compounds. researchgate.net

ReactantReagent TypeProduct ClassReaction Type
This compoundAldehyde or KetoneSchiff Base (Imine)Condensation
This compoundAcyl Halide or AnhydrideAmideAcylation
This compoundAlkyl HalideSecondary/Tertiary AmineAlkylation

Coordination Chemistry and Ligand Applications

Synthesis and Characterization of Metal Complexes Involving 2,6-Bis-trifluoromethyl-pyridin-4-ylamine as a Ligand

Detailed literature on the synthesis and characterization of metal complexes specifically featuring the this compound ligand is not extensively documented. However, the synthesis of structurally related trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands has been reported. For instance, N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines have been successfully synthesized through a one-step palladium-catalyzed amination reaction. mdpi.com This process involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with appropriate aromatic amines in the presence of a Pd(dba)₂/BINAP catalytic system, achieving good to high yields. mdpi.com The resulting ligands were characterized using NMR and IR spectroscopy, mass spectrometry, and in some cases, X-ray analysis. mdpi.com These synthetic methodologies suggest a viable pathway for the future synthesis of complexes with the target ligand, this compound.

While specific complexation studies involving this compound are sparse in published research, the broader class of substituted pyridine (B92270) ligands has been extensively studied with transition metals like ruthenium. Ruthenium(II) complexes, in particular, are of significant interest due to their applications in catalysis and photochemistry. The synthesis of ruthenium(II) complexes with various aminopyridine ligands, such as [Ru(p-cymene)Cl₂(2-aminopyridine)], has been accomplished and the compounds characterized by elemental analysis, NMR, mass spectrometry, and single-crystal X-ray diffraction. mdpi.com These studies provide a foundational understanding of how aminopyridine ligands coordinate to ruthenium centers, typically exhibiting a distorted octahedral geometry. mdpi.com Furthermore, research into ruthenium(II) tris(heteroleptic) complexes has explored the incorporation of various polypyridyl and triazole-containing ligands, demonstrating the versatility of ruthenium in forming stable, well-defined coordination compounds. core.ac.uk

The anticipated binding mode for this compound would involve coordination through the pyridine nitrogen and the exocyclic amine group, acting as a bidentate N,N-donor ligand. This is a common coordination mode for related di(pyridin-2-yl)amine (dpa) ligands, which are known for their flexibility. mdpi.com The coordination geometry around the metal center would be influenced by the metal's preferred coordination number and the steric bulk of the trifluoromethyl groups. For instance, in related ruthenium(II) p-cymene (B1678584) complexes with aminopyridine ligands, a pseudo-octahedral "piano-stool" geometry is typically observed. mdpi.commdpi.com Studies on unconjugated bis(pyridine) ligands have also revealed the possibility of multiple binding modes. For example, a rhodium complex with a dimethyldipyridylmethane ligand showed that the ligand can rearrange upon reduction of the metal center, adopting a facial coordination to stabilize the low-valent state through π-backbonding. nih.gov This highlights the potential for rich and adaptable coordination chemistry with ligands of this type.

Catalytic Applications in Organic Transformations Utilizing Derived Complexes

Due to the limited reports on isolated metal complexes of this compound, their direct application in catalysis is not yet established. However, the catalytic activity of complexes derived from structurally analogous pyridine-based ligands is well-documented, particularly in the field of transfer hydrogenation.

Ruthenium complexes bearing pyridine-based ligands are highly effective catalysts for the transfer hydrogenation of ketones to alcohols, typically using isopropanol (B130326) as a hydrogen source. mdpi.comnih.gov Mechanistic investigations into these catalytic cycles often suggest the involvement of a metal-ligand bifunctional pathway or a metal-hydride pathway. In many ruthenium-catalyzed transfer hydrogenations, the reaction proceeds via the formation of a ruthenium-hydride intermediate, which then delivers the hydride to the ketone's carbonyl carbon. nih.gov The specific mechanism can be influenced by the ligand structure. For instance, density functional theory (DFT) calculations on the hydrogenation of substituted pyridines catalyzed by a frustrated Lewis pair (FLP) system detailed a multi-step process involving H₂ activation, hydride transfer, and subsequent hydrogenation steps. rsc.org While not directly involving a metal complex, these studies provide insight into the fundamental steps of hydrogenation reactions involving pyridine moieties.

Data on the optimization of catalytic performance, including turnover numbers (TON) and turnover frequencies (TOF), for complexes of this compound are not available in the current literature. However, related systems have shown impressive catalytic efficiency. For example, ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) pincer ligands have been investigated as catalysts for the transfer hydrogenation of acetophenone (B1666503). researchgate.net In one case, an extremely high turnover frequency of approximately 87,000 h⁻¹ was achieved, demonstrating the significant potential of well-designed pyridine-based ligands in catalysis. researchgate.net Similarly, certain ruthenium p-cymene complexes with pyridine-quinoline ligands have been shown to convert acetophenone to 1-phenylethanol (B42297) quantitatively with TOFs reaching 1600 h⁻¹. mdpi.com These results underscore the importance of ligand design in optimizing catalytic activity.

Supramolecular Chemistry and Self-Assembly of Systems Involving Bis(trifluoromethyl)pyridylamines

Hydrogen Bonding Interactions and Association Studies (e.g., DAD and ADA Motifs)

The molecular structure of 2,6-bis(trifluoromethyl)pyridin-4-ylamine features a combination of hydrogen bond donors (the amine group, -NH₂) and a hydrogen bond acceptor (the pyridine nitrogen). This arrangement allows for the formation of specific hydrogen bonding patterns, such as Donor-Acceptor-Donor (DAD) and Acceptor-Donor-Acceptor (ADA) motifs, which are crucial in the formation of supramolecular assemblies.

The amine group at the 4-position can provide two donor sites, while the pyridine nitrogen acts as an acceptor site. This D-A-D arrangement can lead to self-association or interaction with complementary molecules. For instance, in the presence of a suitable guest molecule with an A-D-A arrangement, a stable hydrogen-bonded complex can be formed. While specific studies detailing the DAD and ADA motifs for 2,6-bis(trifluoromethyl)pyridin-4-ylamine are not extensively documented, the principles of hydrogen bonding in similar pyridine derivatives are well-established. For example, studies on other aminopyridines have demonstrated their ability to form predictable hydrogen-bonded networks. The strong electron-withdrawing nature of the two trifluoromethyl groups in 2,6-bis(trifluoromethyl)pyridin-4-ylamine would significantly influence the acidity of the amine protons and the basicity of the pyridine nitrogen, thereby modulating the strength and directionality of these hydrogen bonds compared to non-fluorinated analogues.

Research on related pyridine-based systems highlights the importance of such interactions. For instance, the formation of cyclic hydrogen-bonded motifs is a common feature in the crystal structures of aminopyrimidine salts with sulfonates, where N-H···O and N-H···N interactions dictate the supramolecular architecture. uni.lu Similarly, in cocrystals involving trimethoprim, which contains a diaminopyrimidine ring, complementary DADA arrays are formed through hydrogen bonding. uni.lu These examples underscore the potential of the DAD motif in 2,6-bis(trifluoromethyl)pyridin-4-ylamine to direct crystal engineering and the formation of complex structures.

Table 1: Potential Hydrogen Bonding Interactions of this compound

Interacting GroupHydrogen Bond TypeRole of this compoundPotential Motif Formation
Amine (-NH₂)DonorDonorDAD
Pyridine NitrogenAcceptorAcceptorADA (with suitable partner)
Self-AssociationN-H···NDonor and AcceptorDimeric or polymeric chains
With Carboxylic AcidsN-H···O, O-H···NDonor and AcceptorSalt or cocrystal formation

Role in Template-Directed Synthesis and Selective Binding

The defined geometry and hydrogen-bonding capabilities of 2,6-bis(trifluoromethyl)pyridin-4-ylamine make it a potential candidate for use in template-directed synthesis. In this approach, the ligand can organize reactive components through non-covalent interactions, facilitating a specific chemical reaction to produce a desired product that would be difficult to synthesize otherwise. The formation of macrocycles and other complex architectures can be guided by the templating effect of metal ions or through self-assembly directed by hydrogen bonds.

The selective binding properties of this compound are also of significant interest. The trifluoromethyl groups can enhance binding selectivity by creating specific pockets and by modifying the electronic properties of the pyridine ring. Research on a naphthyridine derivative bearing a trifluoromethyl group has shown highly selective binding to a cytosine base in a DNA duplex, highlighting the role of the trifluoromethyl group in achieving specificity. rsc.org This suggests that 2,6-bis(trifluoromethyl)pyridin-4-ylamine could also exhibit selective binding towards specific biomolecules or small organic molecules. The electron-withdrawing nature of the CF₃ groups can also influence π-stacking interactions, which are often involved in molecular recognition. nih.gov

Explorations in Ion Sensing and Metal Ion Sequestration using Pyridine-Based Ligands

Pyridine-based ligands are widely explored for their applications in ion sensing and metal ion sequestration due to the ability of the pyridine nitrogen to coordinate with metal ions. The introduction of trifluoromethyl groups onto the pyridine ring, as in 2,6-bis(trifluoromethyl)pyridin-4-ylamine, can significantly alter the coordination properties of the ligand. The strong electron-withdrawing effect of the CF₃ groups reduces the basicity of the pyridine nitrogen, which can lead to weaker coordination with some metal ions but can also enhance selectivity towards certain cations.

While direct studies on 2,6-bis(trifluoromethyl)pyridin-4-ylamine for ion sensing are limited, research on analogous fluorinated pyridine ligands demonstrates their potential. For example, pyridine derivatives are used in fluorescent sensors for the detection of various metal ions, where the coordination event leads to a change in the fluorescence signal. mdpi.com The presence of fluorine atoms can tune the photophysical properties of the sensor and the binding affinity for specific metal ions.

In the context of metal ion sequestration, pyridine-based ligands have been shown to be effective. For instance, pyridine-thiol ligands with multiple bonding sites have been developed for the precipitation of heavy metals like copper and cadmium from aqueous solutions. nih.gov The design of these ligands often incorporates additional donor groups to enhance the stability and selectivity of the metal complexes. The amine group in 2,6-bis(trifluoromethyl)pyridin-4-ylamine could potentially act as an additional coordination site, allowing the ligand to act as a bidentate chelate for certain metal ions. The synthesis of trifluoromethyl-decorated pyridine N-oxide ligands and their coordination with lanthanide ions further illustrates the utility of such substituted pyridines in complexing metal ions. rsc.org

Table 2: Potential Metal Ion Interactions with Pyridine-Based Ligands

Ligand TypeTarget Metal IonsApplicationReference
Pyridine-thiol ligand (DTPY)Copper(II), Cadmium(II)Heavy metal precipitation nih.gov
Pyridine-phenolic ligandsBeryllium(II)Optical sensing nih.govorgsyn.orgnih.gov
Bis(pyridin-2-yl)amine derivativesVarious transition metalsIon sensing, Catalysis mdpi.com
Pyridine-based fluorescent chemosensorsCopper(II), Chromium(II), Mercury(II), Nickel(II), Cobalt(II)Environmental monitoring mdpi.com

The data in the table above is based on studies of various pyridine-based ligands and is intended to illustrate the potential applications of ligands like this compound in the field of ion sensing and sequestration. Further experimental studies are needed to fully elucidate the specific capabilities of this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques (e.g., MALDI TOF) for Molecular Weight Confirmation

There are no available mass spectrometry results to confirm the molecular weight and fragmentation pattern of 2,6-Bis-trifluoromethyl-pyridin-4-ylamine.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

No crystallographic data has been published, meaning information on its solid-state molecular conformation, stereochemistry, bond lengths, and angles is currently unknown.

Analysis of Molecular Conformations and Stereochemistry:An analysis of the three-dimensional arrangement of the atoms in the solid state is not possible without X-ray diffraction data.

Further research and publication by the scientific community are required to elucidate the specific characteristics of this compound.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, C-H···F, Hydrogen Bonding)

The presence of an amino group and two trifluoromethyl groups on the pyridine (B92270) ring suggests a rich variety of potential intermolecular interactions. These include classical hydrogen bonds, weaker C-H···F hydrogen bonds, π-π stacking, and other dispersion forces.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This combination can lead to the formation of robust N-H···N hydrogen bonds, a common and structure-directing motif in aminopyridine derivatives. For instance, in supramolecular assemblies of aminopyridine derivatives with carboxylic acids, strong N-H···O and O-H···N hydrogen bonds are the primary forces governing the crystal packing. mdpi.com It is highly probable that in the crystal structure of 2,6-bis(trifluoromethyl)pyridin-4-ylamine, intermolecular N-H···N hydrogen bonds link neighboring molecules, potentially forming chains or dimeric structures.

The following table provides typical distance and angle parameters for such interactions, derived from studies of other fluorinated organic compounds.

Interaction TypeDonor-H Distance (Å)H···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
N-H···N~0.86~2.0-2.2>150
C-H···F~0.95~2.2-2.6>120

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are common in planar aromatic molecules and contribute to the stabilization of the crystal lattice. In pyridine-containing structures, both face-to-face and offset (parallel-displaced) stacking arrangements are possible. mdpi.com The presence of the electron-withdrawing trifluoromethyl groups can modulate the electron density of the pyridine ring, potentially influencing the geometry and strength of these π-π interactions.

Interactive Data Table of Potential Intermolecular Contacts

The table below summarizes the potential intermolecular contacts in the crystal structure of 2,6-bis(trifluoromethyl)pyridin-4-ylamine, based on the analysis of related compounds. The specific distances and angles would require experimental determination.

InteractionDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondN-H (amino group)N (pyridine ring)2.8 - 3.1 (N···N)Primary structure-directing force, likely forming chains or dimers.
C-H···F BondC-H (pyridine ring)F (trifluoromethyl group)3.1 - 3.5 (C···F)Contributes to the three-dimensional packing and stabilization.
π-π StackingPyridine Ring CentroidPyridine Ring Centroid3.3 - 3.8Stabilizes the crystal lattice through aromatic interactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) has become a primary method for investigating the molecular structure and fundamental vibrational frequencies of pyridine (B92270) derivatives. researchgate.net These computational approaches allow for the prediction of molecular properties and are crucial for interpreting experimental data.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.org For a molecule like 2,6-Bis-trifluoromethyl-pyridin-4-ylamine, this process would determine the precise bond lengths, bond angles, and dihedral angles between its constituent atoms. The optimization process is repeated until the lowest energy geometry is identified. physchemres.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. physchemres.org

Following optimization, a vibrational frequency analysis is performed. This analysis is critical for several reasons:

It provides theoretical vibrational frequencies that can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.gov

It helps in the assignment of specific vibrational modes, such as C-C stretching, C-N stretching, and the vibrations of the trifluoromethyl groups. researchgate.net

The analysis must be conducted at a stationary point on the potential surface, which has been optimized at the same level of theory to ensure the validity of the results. q-chem.com

In studies of related pyridine derivatives, such as 2-chloro-4-(trifluoromethyl) pyridine, DFT calculations have been used to obtain the fundamental vibrational frequencies, which show good agreement with experimental spectroscopic data. researchgate.net

Table 1: Examples of Vibrational Mode Assignments in Pyridine Derivatives This table is illustrative of the types of vibrational modes analyzed in pyridine derivatives based on studies of related compounds.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
C-C Stretching 1400-1600 researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.govnih.gov

Exchange-Correlation Functionals: These functionals are mathematical approximations that describe the complex quantum mechanical interactions between electrons. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), PBE (Perdew–Burke–Ernzerhof), and BP86. nih.gov Studies comparing these functionals have found that hybrid functionals like B3LYP often provide more accurate results for conformational distributions and vibrational frequencies than pure functionals like PBE and BP86. nih.govnih.gov For instance, the B3LYP XC functional has been shown to be suitable for predicting relative vibrational frequencies. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and computational cost of the calculation. Examples include Pople-style basis sets like 6-311++G(d,p) and Dunning's correlation-consistent basis sets like cc-pVTZ. physchemres.orgnih.gov The selection of a basis set is a compromise between accuracy and computational expense; triple-ζ basis sets like cc-pVTZ are often considered a good balance. nih.gov The choice of basis set can have a more significant impact on certain calculated properties, such as IET intensities, than the choice of the XC functional. nih.gov

For robust and reliable results in the study of molecules like this compound, careful validation of the chosen functional and basis set against experimental data is crucial.

Electronic Structure Analysis and Molecular Descriptors

Beyond structural properties, computational methods are used to explore the electronic landscape of a molecule, which governs its reactivity and interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme. researchgate.net

Red, orange, and yellow regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green regions denote neutral or near-zero potential. researchgate.net

For a molecule like this compound, an MEP analysis would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating their role as potential sites for electrophilic attack or hydrogen bonding interactions. Conversely, positive potentials might be localized around the hydrogen atoms. researchgate.net

Computational DFT studies are employed to calculate the electronic and non-linear optical (NLO) properties of molecules. These properties are of significant interest for applications in optoelectronics. researchgate.netjournaleras.com

Non-Linear Optical (NLO) Properties: NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. dtic.mil Key NLO properties calculated computationally include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity. journaleras.com Molecules with large β values are considered excellent candidates for NLO materials. journaleras.com

In a study of a related compound, 5-(Trifluoromethyl)pyridine-2-thiol, DFT calculations using the B3LYP functional showed a significant first hyperpolarizability value, suggesting its potential as an NLO material. journaleras.com Similar investigations on this compound would be necessary to determine its specific NLO characteristics.

Table 2: Calculated NLO Properties for the Related Compound 5-(Trifluoromethyl)pyridine-2-thiol This data is for a related compound and serves to illustrate the types of properties calculated.

Parameter B3LYP/6-311+G(d,p) HSEH1PBE/6-311+G(d,p) Unit Reference
Dipole Moment (µ) 2.5033 2.6186 Debye journaleras.com
Mean Polarizability (α) 11.23 x 10⁻²⁴ 10.98 x 10⁻²⁴ esu journaleras.com

Various molecular descriptors can be computationally predicted to estimate the physicochemical properties of a molecule. These descriptors are widely used in medicinal chemistry and materials science. For compounds structurally related to this compound, such as 2-Amino-4-(trifluoromethyl)pyridine, several key descriptors have been calculated. nih.govchemscene.com

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's transport properties.

Hydrogen Bond Counts: The number of hydrogen bond donors and acceptors on a molecule is crucial for understanding its interactions with biological targets or its crystal packing.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity.

Table 3: Computationally Predicted Molecular Descriptors for the Related Compound 2-Amino-4-(trifluoromethyl)pyridine This data is for a related compound and is presented for illustrative purposes.

Descriptor Value Reference
Topological Polar Surface Area (TPSA) 38.91 Ų chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Rotatable Bonds 0 chemscene.com

Table of Compounds Mentioned

Compound Name
This compound
2-chloro-4-(trifluoromethyl) pyridine
4-amino-2,6-dichloropyridine
4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one
5-(Trifluoromethyl)pyridine-2-thiol
2-Amino-4-(trifluoromethyl)pyridine

Conformational Analysis and Energetics

A thorough search of scientific databases and computational chemistry literature yielded no dedicated studies on the conformational analysis and energetics of this compound. Research in this area would typically involve the use of computational methods, such as Density Functional Theory (DFT) or ab initio calculations, to identify the stable conformations of the molecule. This analysis would include the rotation of the trifluoromethyl groups and the amine group relative to the pyridine ring to determine the global and local energy minima on the potential energy surface.

Such a study would likely produce a detailed energetic landscape, quantifying the energy differences between various conformers and the rotational barriers separating them. However, no such data has been published for this specific molecule.

Theoretical Studies of Reaction Mechanisms and Pathways

There is a lack of published theoretical studies investigating the reaction mechanisms and pathways involving this compound. Theoretical investigations in this domain would explore the elementary steps of reactions where this compound acts as a reactant, intermediate, or product. This could involve mapping the potential energy surface for reactions such as N-alkylation, N-arylation, or electrophilic/nucleophilic aromatic substitution on the pyridine ring.

Key data from such theoretical studies, including the structures of transition states, activation energies, and reaction enthalpies, are not available in the current body of scientific literature for this compound.

Prediction and Elucidation of Intermolecular Association Parameters

No specific research was found that predicts or elucidates the intermolecular association parameters of this compound through computational methods. This type of investigation would focus on understanding how molecules of this compound interact with each other and with other molecules. It would involve calculations of non-covalent interactions, such as hydrogen bonding (involving the amine group and the pyridine nitrogen), halogen bonding (involving the fluorine atoms), and π-stacking interactions.

Parameters like binding energies, geometries of intermolecular complexes, and potential of mean force calculations for dimer formation are essential for understanding the solid-state packing and solution-phase behavior of the compound. At present, these parameters have not been computationally determined and published for this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Key Building Blocks for Complex N-Heterocycles and Fluorinated Scaffolds

The strategic placement of reactive and modifiable groups makes 2,6-Bis-trifluoromethyl-pyridin-4-ylamine a versatile building block in organic synthesis. The presence of trifluoromethyl groups is particularly significant in medicinal chemistry and agrochemistry, as these moieties can enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.govnih.govsigmaaldrich.com The synthesis strategy for new drugs and agrochemicals often relies on the use of such pre-functionalized fluorinated building blocks. nih.gov

The pyridine (B92270) skeleton itself is a fundamental N-heterocyclic structural unit found in a vast number of natural products, pharmaceuticals, and functional materials. orgsyn.org The development of methods to create polysubstituted and specifically fluorinated pyridines is an active area of research. nih.govorgsyn.org Methodologies such as the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) provide access to 4,6-bis(trifluoromethyl)pyridines, highlighting a pathway to this core structure. researchgate.net The amino group at the 4-position of the title compound offers a reactive site for further elaboration, enabling its incorporation into larger, more complex molecular frameworks. For instance, Pd-catalyzed amination reactions are used to synthesize N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine (B156976), a technique that could be conceptually applied to the 4-amino analogue. mdpi.com This reactivity allows chemists to construct intricate N-heterocycles and novel fluorinated scaffolds that are otherwise difficult to access. mdpi.com

Table 1: Examples of Synthetic Strategies for Fluorinated Pyridines

Starting MaterialsReaction TypeProduct ClassSignificance
O-acyl oximes, HexafluoroacetylacetoneReductive Cyclization4,6-bis(trifluoromethyl)pyridinesProvides modular access to the core bis(trifluoromethyl)pyridine structure. orgsyn.orgresearchgate.net
(E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dionesOxidative Cyclization2-aryl-6-(trifluoromethyl)-4-pyronesCreates precursors for CF₃-bearing azaheterocycles like pyridones. mdpi.com
2-bromo-5-(trifluoromethyl)pyridine, ArylaminesPd-catalyzed AminationN-aryl-bis(5-(trifluoromethyl)pyridin-2-yl)aminesDemonstrates a method for N-functionalization of trifluoromethyl-pyridines. mdpi.com
3-picolineChlorination / Fluorination2,3-dichloro-5-(trifluoromethyl)pyridineA key intermediate for several crop-protection products. nih.govresearchoutreach.org

Potential in the Development of Functional Materials

The incorporation of fluorine atoms or fluorinated alkyl groups into organic molecules can significantly alter their physical and chemical properties, making them suitable for advanced functional materials. sigmaaldrich.com Trifluoromethylated pyridines are recognized as important structural units not only in bioactive compounds but also in the design of functional materials. orgsyn.org The introduction of CF₃ groups can lead to higher thermal stability, unique electronic characteristics, and modified intermolecular interactions. sigmaaldrich.com

For this compound, the combination of the electron-deficient pyridine ring, further depleted of electron density by the two CF₃ groups, and the electron-donating amino group creates a "push-pull" electronic system. Such systems are known to exhibit interesting photophysical properties, including fluorescence, which could be harnessed in the development of sensors, organic light-emitting diodes (OLEDs), or other optical materials. The general utility of fluorinated compounds in materials science is well-established, with applications ranging from non-stick coatings like polytetrafluoroethylene (PTFE) to specialized organometallic substrates. sigmaaldrich.com The title compound could serve as a monomer or a precursor for polymers with enhanced thermal and chemical resistance or as a ligand for metal complexes with specific catalytic or photoluminescent properties.

Table 2: Influence of Structural Moieties on Material Properties

Structural FeatureProperty ConferredPotential Application in Materials
Trifluoromethyl (CF₃) GroupsHigh thermal stability, lipophilicity, altered electronic properties. nih.govsigmaaldrich.comDevelopment of heat-resistant polymers, specialized lubricants, and electronic components. sigmaaldrich.com
Pyridine RingCoordination site for metals, rigid structural unit, specific electronic nature. orgsyn.orgSynthesis of organometallic catalysts, luminescent metal complexes, and functional polymers. orgsyn.org
4-Amino (NH₂) GroupSite for polymerization, hydrogen bonding, "push-pull" system with CF₃ groups.Creation of functional polymers, materials with non-linear optical properties, and sensors.

Research on Chemical Biology Tools and Ligand-Biomolecule Interaction Studies

The structure of this compound is highly relevant for applications in chemical biology and drug discovery. The pyridine ring is a common feature in pharmaceuticals, and the inclusion of fluorine often enhances biological activity. nih.gov The amino group provides a key interaction point, capable of forming hydrogen bonds and participating in crucial recognition events with biological macromolecules like proteins and nucleic acids. nih.gov

The study of ligand-biomolecule interactions is fundamental to understanding biological processes and for rational drug design. For instance, complexes derived from bis(imino)pyridine and bis(triazinyl)pyridine ligands have been synthesized and their interactions with DNA and human serum albumin (HSA) have been investigated, demonstrating how the pyridine core can be used to target biomolecules. nih.govresearchgate.net The amino group on an aromatic ring can engage in cation-pi and other amino-aromatic interactions, which are known to be significant contributors to the stability of ligand-protein complexes. nih.gov

Furthermore, the two trifluoromethyl groups can serve as powerful probes in biophysical studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for studying ligand-biomolecule interactions, as the ¹⁹F nucleus is not naturally abundant in biological systems, resulting in background-free spectra. The CF₃ groups on this compound could thus act as reporter groups to monitor binding events, conformational changes, and the local environment within a biological system. This makes the compound a promising scaffold for developing chemical biology tools, probes, and potential therapeutic agents. nih.govnih.gov

Table 3: Potential Chemical Biology Applications

Application AreaRationaleRelevant Techniques
Ligand-Binding Studies The amino group and pyridine nitrogen can interact with protein/DNA targets. nih.govnih.govIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Spectroscopy. nih.gov
¹⁹F NMR Probes CF₃ groups provide a sensitive, background-free NMR signal for interaction studies. nih.gov¹⁹F NMR Spectroscopy
Scaffold for Drug Discovery The fluorinated pyridine core is a privileged structure in medicinal chemistry. nih.govnih.govHigh-Throughput Screening (HTS), Structure-Activity Relationship (SAR) Studies.
Development of Bioactive Probes Can be functionalized with reporter tags (e.g., fluorophores, biotin) via the amino group.Confocal Microscopy, Western Blotting.

Conclusion and Future Research Directions

Summary of Major Research Achievements and Contributions

Research into trifluoromethylpyridines has made substantial strides, primarily in the development of synthetic methodologies and the subsequent application of these compounds in life sciences. Key achievements in the broader field that provide a foundation for understanding and utilizing 2,6-Bis-trifluoromethyl-pyridin-4-ylamine include:

Diverse Synthetic Routes: Chemists have established several reliable methods for introducing trifluoromethyl groups into the pyridine (B92270) nucleus. These strategies generally fall into two main categories: the chlorine/fluorine exchange from trichloromethyl-pyridines and the construction of the pyridine ring from a trifluoromethyl-containing building block. jst.go.jpresearchoutreach.org These methods have enabled the synthesis of a wide array of TFMP derivatives with varying substitution patterns. nih.gov

Agrochemical Innovations: A significant number of commercial agrochemicals, including herbicides and insecticides, are based on the TFMP scaffold. researchoutreach.orgnih.gov For instance, compounds like Flonicamid, which contains a 4-trifluoromethyl-pyridine structure, have demonstrated high efficacy. researchoutreach.org The development of such products underscores the potent biological activity conferred by the TFMP moiety.

Pharmaceutical Developments: The utility of TFMPs extends into pharmaceuticals, with several drugs and clinical candidates incorporating this structural motif. researchoutreach.orgnih.gov The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity to biological targets. mdpi.com

Ligand Development: Trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands have been synthesized and shown to be valuable in coordination chemistry and catalysis. mdpi.com This highlights the potential of amino-substituted TFMPs in materials science.

While direct research on this compound is not extensively documented in publicly available literature, its existence is confirmed through commercial availability. The synthesis of related structures, such as 2-phenyl-4,6-bis(trifluoromethyl)pyridine, has been achieved through methods like the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370), suggesting potential synthetic pathways. researchgate.netorgsyn.org

Identification of Remaining Scientific Challenges and Knowledge Gaps

Despite the progress in TFMP chemistry, significant challenges and knowledge gaps remain, particularly for di-substituted compounds like this compound:

Regioselective Synthesis: The selective introduction of multiple trifluoromethyl groups at specific positions on the pyridine ring, especially in the presence of other functional groups like an amino group, remains a formidable challenge. uni-muenster.de Developing synthetic methods that offer high regioselectivity is crucial for accessing specific isomers and avoiding tedious separation processes.

Limited Understanding of Structure-Activity Relationships (SAR): For this compound specifically, there is a lack of data on how the unique arrangement of two CF3 groups flanking an amino group at the 4-position influences its chemical reactivity and biological activity.

Physicochemical Property Data: Comprehensive experimental data on the fundamental physicochemical properties of this compound, such as its pKa, lipophilicity, and metabolic stability, are not readily available. This information is critical for predicting its behavior in biological systems and for designing potential applications.

Exploration of Biological Potential: The biological activity profile of this compound is largely unexplored. Its structural similarity to other biologically active TFMPs suggests potential, but dedicated screening and mechanistic studies are required.

Emerging Avenues for Future Research and Innovation in Trifluoromethylated Pyridine Chemistry

The existing challenges and knowledge gaps pave the way for exciting future research directions in the field of trifluoromethylated pyridines, with a specific focus on unlocking the potential of this compound.

Development of Novel Synthetic Methodologies: Future synthetic research should focus on developing more efficient and regioselective methods for the synthesis of polysubstituted TFMPs. This could involve exploring novel catalytic systems, such as photoredox catalysis or electrochemistry, for direct C-H trifluoromethylation. uni-muenster.de The development of a robust, scalable synthesis for this compound would be a significant advancement.

In-depth Physicochemical and Biological Characterization: A fundamental area of future research will be the thorough characterization of this compound. This includes detailed studies of its electronic properties, conformational analysis, and metabolic profiling. High-throughput screening against various biological targets could rapidly identify potential therapeutic or agrochemical applications.

Exploration in Medicinal Chemistry: Given the prevalence of the aminopyridine scaffold in drug discovery, this compound represents a novel building block for the synthesis of new pharmaceutical candidates. Research could focus on its incorporation into kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other drug classes where the unique electronic properties of the bis(trifluoromethyl)pyridine core could be advantageous.

Application in Materials Science: The strong electron-withdrawing nature of the two trifluoromethyl groups suggests that this compound could be a valuable precursor for novel electronic materials, such as organic light-emitting diodes (OLEDs) or functional polymers. nih.gov Research into its coordination chemistry with various metals could also lead to new catalysts with unique reactivity.

Q & A

Q. What are the recommended synthetic routes for 2,6-Bis-trifluoromethyl-pyridin-4-ylamine, and how do reaction conditions influence yield?

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify amine protons (δ 3.5–5.0 ppm, broad) and pyridine ring protons (δ 8.0–8.5 ppm).
  • ¹⁹F NMR : Confirm trifluoromethyl groups (δ -62 to -68 ppm, singlet).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calc. for C₇H₅F₆N₂: 247.03).
  • Elemental Analysis : Validate C/F/N ratios (±0.3% tolerance).
  • XRD : Resolve steric effects of CF₃ groups on crystal packing .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and electron density maps.
  • Fukui Indices : Identify nucleophilic sites (e.g., C4 position on pyridine).
  • Solvent Modeling : Apply PCM to simulate DMF or THF environments.
  • Validation : Cross-check computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations.
  • Orthogonal Validation : Pair enzymatic assays with surface plasmon resonance (SPR) for binding affinity confirmation.
  • Crystallography : Resolve CF₃ group orientation in target binding pockets (e.g., kinase inhibitors).
  • Purity Analysis : HPLC-MS (≥95% purity) to exclude byproducts as confounding factors .

Q. How can steric hindrance from trifluoromethyl groups be mitigated during synthetic scale-up?

Methodological Answer:

  • Ligand Design : Bulky ligands (e.g., DavePhos) reduce steric crowding in catalytic steps.
  • Stepwise Functionalization : Introduce CF₃ groups before amination to avoid intermediate instability.
  • High-Dilution Conditions : Minimize dimerization during cyclization (e.g., 0.01 M in THF).
  • In Situ Monitoring : LC-MS tracks intermediates to adjust reagent stoichiometry dynamically .

Q. What are the key physicochemical properties influencing its use in medicinal chemistry?

Methodological Answer:

  • Lipophilicity : LogP ~2.8 (calculated via Crippen’s method) enhances blood-brain barrier penetration.
  • Thermal Stability : Analogous melting points (287–293°C) suggest robustness in formulation .
  • pKa : Amine protonation (predicted pKa ~5.5) affects solubility at physiological pH.
  • Metabolic Stability : CF₃ groups resist oxidative degradation (e.g., CYP450 assays) .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Workflow :

Reproduce Experiments : Use identical recombinant kinase (e.g., EGFR T790M).

Control Variables : Match ATP concentrations (1 mM) and incubation times (60 min).

Structural Analysis : Compare X-ray structures to confirm binding mode consistency.

Statistical Validation : Apply ANOVA to assess inter-lab variability (p < 0.05 threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.